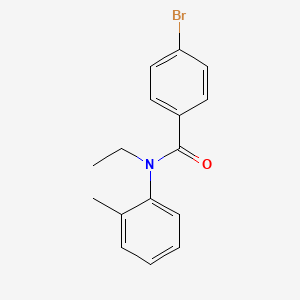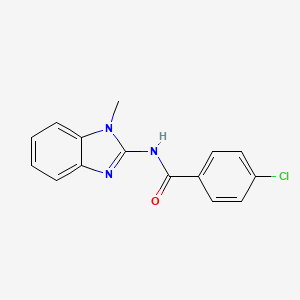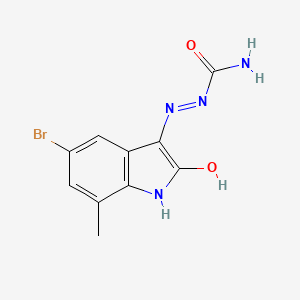![molecular formula C12H14N4OS B5673872 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B5673872.png)
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with methyl iodide.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether derivative with an appropriate acid chloride or anhydride to form the amide bond
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the case of antimicrobial and antifungal applications, where the compound can inhibit the growth of pathogens by targeting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Itraconazole: A broad-spectrum antifungal agent
Uniqueness
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is unique due to its specific structural features, such as the thioether linkage and the phenylpropanamide moiety. These features may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives .
Properties
IUPAC Name |
3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-16-9-13-15-12(16)18-8-7-11(17)14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIBYCRWLPEXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-[1-(2-furylmethyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5673791.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)acetamide](/img/structure/B5673794.png)
![9-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5673802.png)

![4-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5673812.png)
![1-(2-thienyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5673816.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B5673818.png)
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-(3-pyridin-4-yl-1H-pyrazol-5-yl)methanone](/img/structure/B5673819.png)

![2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B5673832.png)


![1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA](/img/structure/B5673854.png)
![[4-(Tetrazol-1-yl)phenyl] morpholine-4-carboxylate](/img/structure/B5673879.png)
